1,2-Ethanediamine, N'-phenyl-N,N,N'-triethyl-
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Overview
Description
N,N,N’-triethyl-N’-phenylethane-1,2-diamine is an organic compound with the molecular formula C14H24N2 It is a diamine derivative characterized by the presence of ethyl and phenyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’-triethyl-N’-phenylethane-1,2-diamine typically involves the reaction of ethylenediamine with triethylamine and phenyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves heating the reactants in a suitable solvent, such as ethanol or methanol, and using a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of N,N,N’-triethyl-N’-phenylethane-1,2-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: N,N,N’-triethyl-N’-phenylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halides, alkylating agents; reactions are often conducted in polar solvents under reflux conditions.
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N,N’-triethyl-N’-phenylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N,N’-triethyl-N’-phenylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
- N,N,N’-triethyl-N’-phenylethane-1,2-diamine
- N,N,N’,N’-tetramethylethylenediamine
- N,N-diethylethylenediamine
Comparison: N,N,N’-triethyl-N’-phenylethane-1,2-diamine is unique due to the presence of both ethyl and phenyl groups, which impart distinct chemical and physical properties Compared to N,N,N’,N’-tetramethylethylenediamine, it has a higher molecular weight and different reactivity patterns
Properties
CAS No. |
5700-65-2 |
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Molecular Formula |
C14H24N2 |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
N,N,N'-triethyl-N'-phenylethane-1,2-diamine |
InChI |
InChI=1S/C14H24N2/c1-4-15(5-2)12-13-16(6-3)14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3 |
InChI Key |
BXEFFCMWYFJKBI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN(CC)C1=CC=CC=C1 |
Origin of Product |
United States |
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